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molecular formula C11H24O8S B8435433 14-{(Methylsulfonyl)oxy}-3,6,9,12-tetraoxatetradecanol

14-{(Methylsulfonyl)oxy}-3,6,9,12-tetraoxatetradecanol

Cat. No. B8435433
M. Wt: 316.37 g/mol
InChI Key: JCWZPAXAWPTMFH-UHFFFAOYSA-N
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Patent
US07655768B2

Procedure details

80 mL of dichloromethane was added to 10 g of pentaethyleneglycol and 10.7 g of silver oxide, and then 5.8 g of methanesulfonyl chloride dissolved in 16 ml of dichloromethane was added dropwise. After stirring the reaction solution at room temperature for 2 days, the solution was filtered with a celite, and then the filtrate was concentrated under reduced pressure. The residue was purified with silica gel column chromatography to obtain 7.8 g of the objective compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:16])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][OH:15].[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl.[Ag]=O>[CH3:17][S:18]([O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][OH:16])(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(COCCOCCOCCOCCO)O
Name
Quantity
10.7 g
Type
catalyst
Smiles
[Ag]=O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction solution at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
the solution was filtered with a celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CS(=O)(=O)OCCOCCOCCOCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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